molecular formula C9H8N2O3 B112780 Methyl 2-amino-1,3-benzoxazole-5-carboxylate CAS No. 56388-02-4

Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Cat. No.: B112780
CAS No.: 56388-02-4
M. Wt: 192.17 g/mol
InChI Key: SEHSCLRSDPFRSB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring. The molecule contains an amino group at position 2 and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSCLRSDPFRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480522
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56388-02-4
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Nitration of 4-Carbomethoxy Phenol

The synthesis begins with the nitration of 4-carbomethoxy phenol. In a representative procedure, 100 g of 4-carbomethoxy phenol is treated with a mixture of acetic acid (1.86 volumes) and acetic anhydride, followed by the addition of 246 g aluminum nitrate under nitric acid catalysis. This step generates 4-carbomethoxy-2-nitro phenol, which is recrystallized in methanol to achieve 85–90% purity. The nitration regioselectivity at the ortho position is critical for subsequent steps, as para-substitution would hinder cyclization.

Reduction to 4-Carbomethoxy-2-Amino Phenol

The nitro intermediate is reduced using sodium dithionite in 50% methanol. A 24 g sample of 4-carbomethoxy-2-nitro phenol dissolved in 620 mL methanol reacts with sodium dithionite under vigorous stirring, yielding 4-carbomethoxy-2-amino phenol after benzene washing and drying. This reduction step achieves near-quantitative conversion, with spectral confirmation via FT-IR (N–H stretch at 3350–3450 cm⁻¹) and ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons).

Cyclization with Cyanogen Bromide

The final cyclization involves treating 4-carbomethoxy-2-amino phenol with cyanogen bromide. In a 520 mL methanol solution, 24 g of the amino phenol reacts with 80 g cyanogen bromide at room temperature, forming methyl 2-amino-1,3-benzoxazole-5-carboxylate as a white crystalline solid. The product is isolated in 70% yield (melting point: 238°C) and characterized by ¹H-NMR (δ 3.9 ppm for the methyl ester) and mass spectrometry (m/z 208.1 [M+H]⁺).

Table 1: Key Parameters for Nitration-Reduction-Cyclization Method

StepReagentsConditionsYield (%)
NitrationHNO₃, Al(NO₃)₃0–5°C, 2 h85–90
ReductionNa₂S₂O₄RT, 1 h95
CyclizationCNBrRT, 3 h70

Acid-Catalyzed Condensation and Salt Formation

Synthesis of Salts via Acid-Base Reactions

This compound undergoes salt formation with organic and inorganic acids to enhance solubility. For example, 2 g of the compound dissolved in isopropyl alcohol reacts with methanesulfonic acid, oxalic acid, or hydrochloric acid under reflux (82–85°C). The salts precipitate upon cooling and are isolated in 75–85% yields.

Table 2: Physical Data for Representative Salts

Salt DerivativeAcid UsedMelting Point (°C)
Mesylate (A1)CH₃SO₃H245–247
Hydrochloride (A4)HCl260–262
Tartrate (A11)C₄H₆O₆233–235

Amide Derivatives via Acyl Chloride Reactions

Reaction with acyl chlorides (e.g., benzoyl chloride, methanesulfonyl chloride) in toluene at 105–110°C produces amide derivatives. These reactions require thionyl chloride as a catalyst, with yields ranging from 65% to 78%. For instance, methyl 2-benzamido benzoxazole-5-carboxylate (B1) exhibits a melting point of 198°C and IR absorption at 1711 cm⁻¹ (C=O stretch).

Microwave-Assisted Synthesis for Schiff Base Derivatives

Optimization of Microwave Conditions

A microwave-assisted method condenses this compound with aromatic aldehydes to form Schiff bases. In a typical procedure, 0.01 mol of the amine reacts with 0.015 mol aldehyde in absolute ethanol under 480 W irradiation for 5 minutes. This approach reduces reaction times from hours to minutes, achieving yields of 80–90%.

Table 3: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Time6–8 h5 min
Yield (%)65–7580–90
Purity85–90%95–98%

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The parent compound shows characteristic IR bands at 1711 cm⁻¹ (ester C=O), 1589 cm⁻¹ (C=C aromatic), and 1225 cm⁻¹ (C–N stretch). Salt derivatives exhibit shifted carbonyl stretches (e.g., 1753 cm⁻¹ for hydrochloride).

Nuclear Magnetic Resonance

¹H-NMR spectra confirm the structure:

  • δ 3.9 ppm (s, 3H, COOCH₃)

  • δ 6.8–7.3 ppm (m, 3H, aromatic H)

  • δ 5.1 ppm (s, 2H, NH₂)

Mass Spectrometry

The molecular ion peak at m/z 208.1 ([M+H]⁺) aligns with the theoretical molecular weight (207.18 g/mol). Fragmentation patterns include loss of COOCH₃ (m/z 165) and subsequent ring cleavage.

Critical Analysis of Methodologies

Yield and Scalability Considerations

The nitration-reduction-cyclization method offers moderate scalability but requires stringent temperature control during nitration. Microwave-assisted synthesis, while efficient, demands specialized equipment. Salt formations improve solubility but add purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-1,3-benzoxazole-5-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi by interfering with their cell wall synthesis. This makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Anticancer Research

The compound has been investigated for its anticancer properties, especially against colorectal carcinoma cell lines. Studies indicate that it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation. For example, cytotoxic activity was significantly elevated when the compound was modified with an acetic acid group at the fifth position of the benzoxazole moiety .

Medicinal Chemistry

This compound serves as a versatile scaffold for synthesizing various biologically active compounds. Its derivatives have been explored for:

  • 5-HT3 Modulation : Certain derivatives are being studied as potential treatments for chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D) due to their ability to inhibit serotonin receptors .
  • Cytotoxic Activity : Various studies have demonstrated that modifications of the benzoxazole structure can enhance its cytotoxic effects against different cancer cell lines, making it a valuable component in anticancer drug development .

Material Science Applications

In addition to its biological applications, this compound is also being explored in materials science for its electronic and optical properties. The unique structure allows it to be integrated into polymer matrices or used as a precursor for advanced materials with specific functionalities.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
AntimicrobialAntibiotic developmentEffective against various bacterial strains
AnticancerCytotoxic agentInduces apoptosis in colorectal carcinoma cells
Medicinal Chemistry5-HT3 receptor modulationPotential treatment for CINV and IBS-D
Material ScienceElectronic/optical materialsEnhances properties when integrated into polymers

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Research published in ACS Publications highlighted the anticancer effects of modified benzoxazole derivatives on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The study reported enhanced cytotoxicity correlated with specific structural modifications of the benzoxazole ring .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom Key Substituent Notable Properties
Methyl 2-amino-1,3-benzoxazole-5-carboxylate C₉H₈N₂O₃ 192.17 (estimated) O 2-NH₂, 5-COOCH₃ High hydrogen-bonding capacity
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate C₁₀H₁₀N₂O₂S 222.27 S 2-NH₂, 5-COOCH₂CH₃ Enhanced bioactivity
Methyl 1,3-benzoxazole-5-carboxylate C₉H₇NO₃ 177.15 O 5-COOCH₃ Lower polarity
Methyl 2-amino-1,3-selenazole-5-carboxylate C₅H₆N₂O₂Se 205.07 Se 2-NH₂, 5-COOCH₃ Redox activity

Biological Activity

Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a member of the benzoxazole family, characterized by a bicyclic structure that enhances its interaction with biological targets. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, and it features both an amino group and a carboxylate group, which contribute to its reactivity and potential pharmacological applications.

The compound exhibits a variety of mechanisms through which it exerts its biological effects:

  • Antimicrobial Activity : It interacts with cellular components of bacteria and fungi, disrupting their metabolic functions.
  • Anticancer Effects : It has been shown to induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting oxidative stress.
  • Anti-inflammatory Properties : The compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study screened various derivatives against common bacterial strains such as Escherichia coli and Bacillus subtilis, with some compounds demonstrating significant inhibitory effects (Table 1).

CompoundTarget OrganismMIC (µg/mL)
1E. coli32
2B. subtilis16
3Pichia pastoris64

Anticancer Activity

The compound has shown promising results in anticancer research. Various studies have reported its cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
PC310.0

Study on Anticonvulsant Activity

A recent study synthesized novel derivatives from this compound and evaluated their anticonvulsant properties using maximal electroshock seizure (MES) tests. Compounds with higher lipophilicity demonstrated better anticonvulsant activity without significant motor impairment in animal models .

Research on Inhibition of Sphingosine-1-phosphate Release

Another study highlighted the role of benzoxazole derivatives as inhibitors of Sphingosine-1-phosphate (S1P) release, suggesting potential therapeutic applications in treating conditions like multiple sclerosis. The compound SLB1122168 exhibited an IC50 of 94±6nM94\pm 6\,nM, indicating strong inhibitory activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-1,3-benzoxazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acid esters. For example, refluxing methyl 3-amino-4-hydroxybenzoate with a halogenated nitrobenzoic acid in ethanol for 15–20 hours yields the benzoxazole core. Post-reaction, the product is precipitated in ice water and recrystallized from ethanol .
  • Key Considerations : Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) improve cyclization efficiency. Solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios of reagents significantly affect purity and yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzoxazole ring and ester/amino substituents. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl ester group resonates near δ 3.9 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 223.0746 for C9_9H8_8N2_2O3_3) .
  • FT-IR : Stretching vibrations for C=O (ester, ~1700 cm1^{-1}) and N-H (amine, ~3350 cm1^{-1}) confirm functional groups .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility tests under varying pH and temperature conditions (e.g., 25°C vs. 60°C) guide solvent selection for reactions or biological assays .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the benzoxazole ring affect reactivity in cross-coupling reactions?

  • Methodology : Substituent effects are studied using computational tools (DFT calculations) and experimental kinetics. For example, introducing a nitro group at the 4-position increases electrophilicity, facilitating Suzuki-Miyaura coupling with aryl boronic acids. Contrastingly, amino groups enhance nucleophilic aromatic substitution but may require protection during synthesis .
  • Data Contradiction : Methyl groups at the 2-position (as in 2-methyl derivatives) may sterically hinder coupling reactions, conflicting with theoretical predictions of enhanced stability. Empirical optimization of catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) resolves such discrepancies .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Stability studies involve HPLC monitoring of degradation products under controlled pH (1–14). The ester group hydrolyzes rapidly in basic conditions (pH >10), forming the carboxylic acid derivative. In acidic conditions (pH <3), protonation of the amino group stabilizes the benzoxazole ring, reducing degradation .
  • Advanced Analysis : Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots quantify activation energy for hydrolysis, guiding storage conditions (e.g., dry, inert atmosphere at 4°C) .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to kinase active sites. Experimental validation uses fluorescence quenching assays with tryptophan residues in target proteins .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (0.5–128 µg/mL) correlate with substituent electronic profiles. Synergy studies with β-lactam antibiotics identify combinatorial effects .
    • Contradiction : Discrepancies between in silico binding scores and experimental IC50_{50} values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations for resolution .

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